molecular formula C24H22N2O5S B2566594 3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde CAS No. 1029792-70-8

3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde

Cat. No.: B2566594
CAS No.: 1029792-70-8
M. Wt: 450.51
InChI Key: SOIUEQHPCWJZAU-UHFFFAOYSA-N
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Description

3-((5-Benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde is a complex organic compound with significant interest in the scientific community Its unique structure comprises a methoxybenzaldehyde moiety attached to a benzyl dioxido thiadiazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde typically involves multi-step organic reactions:

  • Formation of the Thiadiazepine Ring: : The initial step usually includes the cyclization of appropriate intermediates to form the thiadiazepine ring structure.

  • Introduction of the Benzyl Group: : The benzyl group is often introduced via nucleophilic substitution or related reactions.

  • Oxidation to Form Dioxido: : Oxidizing agents are employed to introduce the dioxido functional group.

  • Attachment of the Methoxybenzaldehyde Moiety: : This step involves coupling reactions or other synthetic strategies to attach the methoxybenzaldehyde to the thiadiazepine structure.

These steps must be carefully controlled to achieve the desired purity and yield.

Industrial Production Methods

Industrial-scale synthesis of this compound requires optimization of the reaction conditions to ensure cost-efficiency and scalability. Continuous flow reactors and catalysis are often employed to enhance the reaction rates and yields, minimizing by-product formation and reducing waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form higher oxidized states, impacting its biological and chemical properties.

  • Reduction: : Reduction reactions can be used to modify specific functional groups within the molecule.

  • Substitution: : Various substitution reactions, such as nucleophilic and electrophilic substitutions, can occur, altering the molecular structure and functionality.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Solvents: : Organic solvents like dichloromethane, ethanol.

Major Products Formed

The major products depend on the specific reactions and conditions employed. For instance, oxidation might yield higher oxidized derivatives, while reductions might result in the corresponding alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, this compound serves as a precursor or intermediate for more complex molecules. It helps researchers understand reaction mechanisms and develop new synthetic methodologies.

Biology

In biological research, this compound's structure allows for interactions with various biological targets, making it useful in studying enzyme mechanisms, protein-ligand interactions, and cellular pathways.

Medicine

Potential medicinal applications include its role as a lead compound in drug discovery, particularly for targeting diseases where thiadiazepine derivatives are known to exhibit activity.

Industry

In industrial applications, the compound is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde exerts its effects is typically related to its ability to interact with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure facilitates binding to these targets, potentially inhibiting or activating their functions, which underpins its biological and medicinal activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzaldehyde Derivatives: : Structurally similar compounds where the methoxybenzaldehyde moiety is retained, but the thiadiazepine ring is modified.

  • Thiadiazepine Analogues: : Compounds with variations in the thiadiazepine ring system but similar overall frameworks.

Uniqueness

The uniqueness of 3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde lies in its specific combination of functional groups, offering a distinct set of chemical and biological properties. This makes it a valuable compound for various scientific investigations and industrial applications.

By understanding the detailed aspects of this compound, researchers and industry professionals can harness its full potential across different fields.

Properties

IUPAC Name

3-[(5-benzyl-1,1,4-trioxo-3H-1λ6,2,5-benzothiadiazepin-2-yl)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-31-22-12-11-19(17-27)13-20(22)15-25-16-24(28)26(14-18-7-3-2-4-8-18)21-9-5-6-10-23(21)32(25,29)30/h2-13,17H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIUEQHPCWJZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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